Benzenamine, 4-[4-(2-benzoxazolyl)-1,3-butadienyl]-N-methyl- is an organic compound characterized by its unique structure and properties. It belongs to the class of amines and features a benzene ring substituted with a butadienyl group and a benzoxazole moiety. This compound has garnered interest in various scientific fields due to its potential applications.
This compound can be classified under organic compounds, specifically as an aromatic amine. It is synthesized through the reaction of benzenamine derivatives with benzoxazole-based compounds. The molecular formula for Benzenamine, 4-[4-(2-benzoxazolyl)-1,3-butadienyl]-N-methyl- is C19H18N2O, with a molecular weight of approximately 306.43 g/mol .
The synthesis of Benzenamine, 4-[4-(2-benzoxazolyl)-1,3-butadienyl]-N-methyl- typically involves several steps:
The synthesis often employs techniques such as refluxing in organic solvents or using microwave-assisted synthesis to enhance reaction rates. Analytical methods such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are utilized to confirm the structure of the synthesized compound .
The molecular structure of Benzenamine, 4-[4-(2-benzoxazolyl)-1,3-butadienyl]-N-methyl- features:
The InChI (International Chemical Identifier) for this compound is InChI=1S/C19H18N2O/c1-21(2)16-13-11-15(12-14-16)7-3-6-10-19-20-17-8-4-5-9-18(17)22-19/h3-14H,1-2H3/b7-3+,10-6+ . The InChIKey is PXQMKXMYODRGKG-ASVGJQBISA-N, which provides a unique identifier for database searches.
Benzenamine, 4-[4-(2-benzoxazolyl)-1,3-butadienyl]-N-methyl- can undergo various chemical reactions typical of aromatic amines:
The reactivity of this compound is influenced by the substituents on the aromatic rings, which can either activate or deactivate the rings towards further substitution reactions .
The mechanism of action for Benzenamine, 4-[4-(2-benzoxazolyl)-1,3-butadienyl]-N-methyl- primarily involves its interactions at a molecular level:
Benzenamine, 4-[4-(2-benzoxazolyl)-1,3-butadienyl]-N-methyl- exhibits typical physical properties associated with organic compounds:
Key chemical properties include:
Relevant data on melting point and boiling point are not readily available but can be determined through experimental methods .
Benzenamine, 4-[4-(2-benzoxazolyl)-1,3-butadienyl]-N-methyl- has potential applications in various scientific fields:
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: